

Application Note: Spectroscopic Characterization of 5-(Chloromethyl)-1-isopropyl-1H-pyrazole

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Compound of Interest

Compound Name:	5-(chloromethyl)-1-isopropyl-1H-pyrazole
CAS No.:	1260658-90-9
Cat. No.:	B3027251

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Introduction and Chemical Context

5-(Chloromethyl)-1-isopropyl-1H-pyrazole is a highly versatile electrophilic building block widely utilized in medicinal chemistry and the development of novel agrochemicals[1]. The reactive chloromethyl moiety at the C5 position serves as an ideal handle for nucleophilic substitutions, enabling the installation of complex pharmacophores[1], while the N-isopropyl group provides essential steric bulk and lipophilicity.

Accurate structural validation of this intermediate is critical. The synthesis of N-substituted pyrazoles (such as via the Knorr pyrazole synthesis using asymmetric diketones and isopropylhydrazine) frequently yields a mixture of 1,3- and 1,5-regioisomers[2]. This application note details the rigorous spectroscopic methodologies (NMR, IR, and MS) required to unambiguously confirm the structure, regiochemistry, and purity of **5-(chloromethyl)-1-isopropyl-1H-pyrazole**, ensuring downstream synthetic reliability.

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and analytical trustworthiness, the following self-validating protocols must be adhered to when characterizing this intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: 1D NMR provides the basic connectivity, but it cannot definitively distinguish between the 1,3- and 1,5-regioisomers without ambiguity. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is mandatory. The spatial proximity (< 5 Å) of the N-isopropyl group to the C5-chloromethyl group in the 1,5-isomer will induce a strong NOE cross-peak, which is physically impossible in the 1,3-isomer[3].

Step-by-Step Protocol:

- **Sample Preparation:** Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- **Instrument Calibration:** Tune and match the probe on a 400 MHz or 500 MHz NMR spectrometer. Acquire a standard 1D ¹H spectrum (16 scans, relaxation delay d1 = 2s) and a ¹³C{¹H} spectrum (1024 scans, d1 = 2s).
- **Self-Validation (Regiochemical Assignment):** Run a 2D NOESY experiment (mixing time = 400 ms). Validate the structure by confirming a spatial correlation between the N-isopropyl methine proton and the chloromethyl protons.

High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale: The pyrazole nitrogen is readily protonated in acidic media, making positive Electrospray Ionization (ESI+) highly efficient. HRMS not only confirms the exact mass but also validates the presence of the chlorine atom via its characteristic ³⁵Cl/³⁷Cl isotopic signature.

Step-by-Step Protocol:

- **Sample Preparation:** Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid to promote ionization.

- Acquisition: Inject 1 μL into an ESI-Q-TOF mass spectrometer operating in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 $^{\circ}\text{C}$.
- Self-Validation: Analyze the isotopic pattern of the molecular ion. A valid spectrum must display an $[\text{M}+\text{H}]^+$ cluster with a 3:1 intensity ratio separated by exactly 1.997 Da.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Rationale: IR rapidly identifies the C-Cl bond and the heteroaromatic ring system without the need for deuterated solvents or complex sample prep[1].

Step-by-Step Protocol:

- Sample Preparation: Apply the neat compound directly onto the ATR (Attenuated Total Reflectance) diamond crystal.
- Acquisition: Collect 32 scans from 4000 to 400 cm^{-1} at a resolution of 4 cm^{-1} .
- Self-Validation: Perform a background subtraction immediately prior to sample measurement. Ensure the baseline transmission is >95% to prevent spectral artifacting.

Spectroscopic Data & Interpretation

NMR Data Summary

The regiochemistry is established by the chemical shifts and coupling constants. In 1-alkylpyrazoles, substitution at C5 removes the H-5 signal, leaving the H-4 and H-3 protons which couple to each other[4].

Table 1: ^1H and ^{13}C NMR Assignments (in CDCl_3 at 400/100 MHz)

Position	¹ H Chemical Shift (δ, ppm)	Multiplicity & Coupling (J in Hz)	Integration	¹³ C Chemical Shift (δ, ppm)
N-CH(CH ₃) ₂	1.48	Doublet (d), J = 6.7	6H	22.5
C5-CH ₂ Cl	4.62	Singlet (s)	2H	37.2
N-CH(CH ₃) ₂	4.70	Septet (hept), J = 6.7	1H	51.0
Pyrazole C-4	6.30	Doublet (d), J = 1.9	1H	106.5
Pyrazole C-3	7.45	Doublet (d), J = 1.9	1H	139.5
Pyrazole C-5	-	-	-	138.0

Mechanistic Insight: The chloromethyl protons appear as a sharp singlet at δ 4.62 ppm, consistent with analogous chloromethyl pyrazoles[1],[4]. The N-isopropyl methine proton is highly deshielded (δ 4.70 ppm) due to the electron-withdrawing nature of the adjacent pyrazole nitrogen[3].

Mass Spectrometry (ESI+)

The theoretical monoisotopic mass for C₇H₁₁ClN₂ is 158.0611 Da.

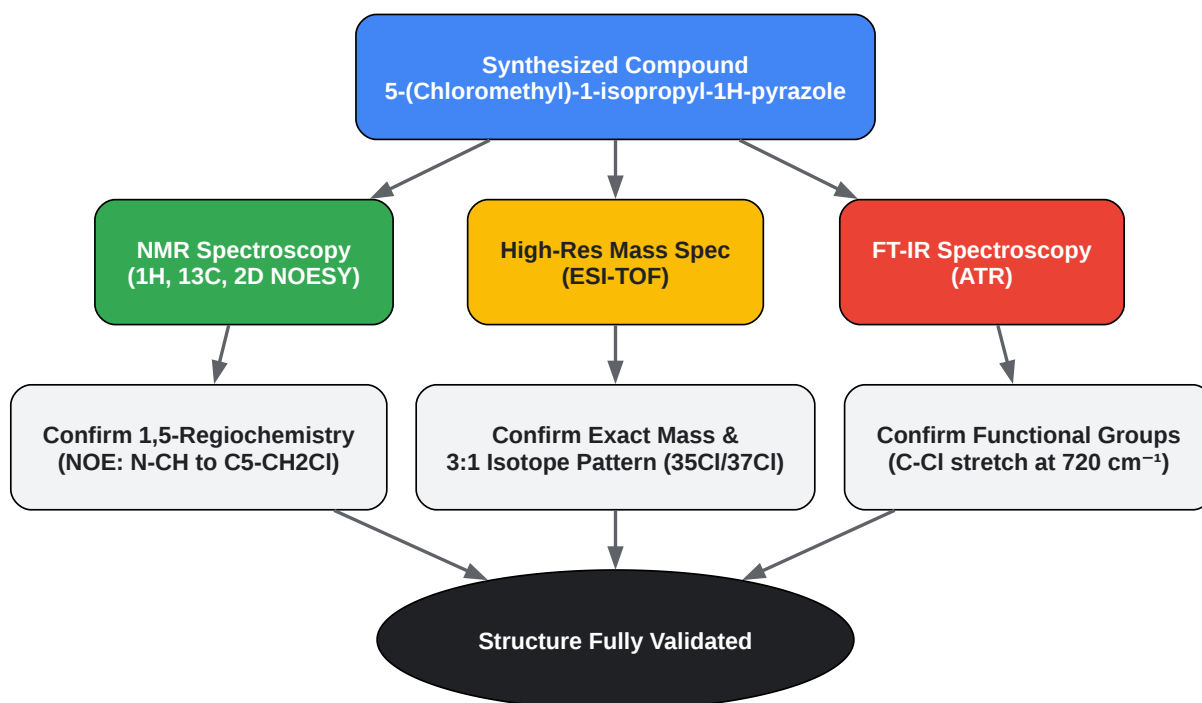
- [M+H]⁺ (³⁵Cl):m/z 159.0689 (100% relative abundance)
- [M+H]⁺ (³⁷Cl):m/z 161.0660 (~33% relative abundance)
- Key Fragment:m/z 123.0922 ([M+H - HCl]⁺), indicating the facile loss of hydrogen chloride from the chloromethyl group, a hallmark fragmentation pathway of benzylic/allylic-type halides.

FT-IR Data Summary

Table 2: Key Vibrational Modes

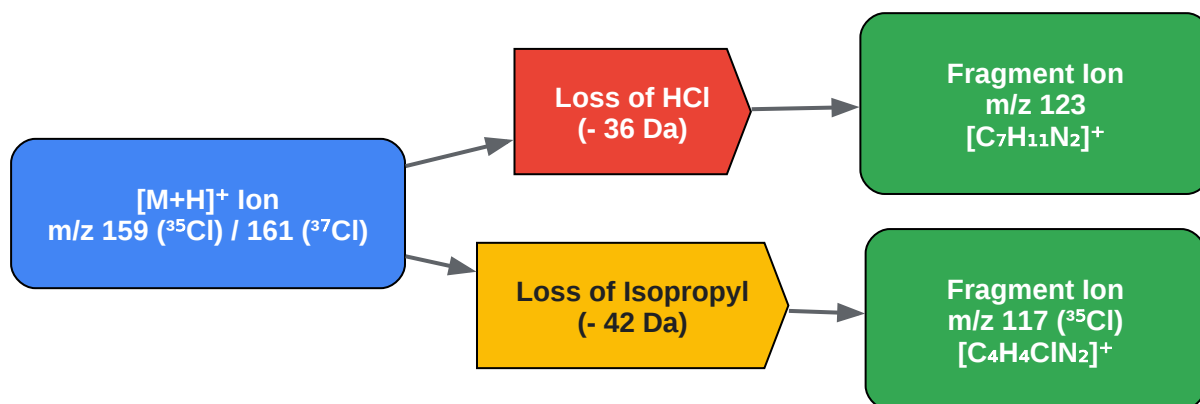
Wavenumber (cm ⁻¹)	Intensity	Assignment
3110	Weak	Heteroaromatic C-H stretch (Pyrazole ring)
2975, 2930	Medium	Aliphatic C-H stretch (Isopropyl group)
1550, 1460	Strong	C=N and C=C ring stretching vibrations
1260	Medium	C-N stretching
720	Strong	C-Cl stretching[1]

Workflows and Logical Relationships



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Caption: Workflow for the orthogonal spectroscopic validation of the pyrazole derivative.



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Caption: ESI-MS fragmentation pathways highlighting characteristic loss of HCl and the isopropyl group.

References

- Title: 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)
- Title: Supporting information Discovery of N-(4-{{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)
- Title: Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole -
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Sources

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2. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
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